Pentamethylcyclopentadienylrhenium tricarbonyl

Organometallic electrochemistry Redox potential Electron-donating ligand effects

Pentamethylcyclopentadienylrhenium tricarbonyl (CAS 12130-88-0), commonly denoted as Cp*Re(CO)₃, is an 18-electron organometallic piano-stool complex wherein a rhenium(I) center is coordinated to an η⁵-pentamethylcyclopentadienyl (Cp*) ligand and three carbonyl ligands. The compound exhibits a molecular formula of C₁₃H₁₅O₃Re, a molecular weight of 405.46 g·mol⁻¹, and is typically isolated as an off-white powder with a melting point of 149–151 °C.

Molecular Formula C13H15O3Re
Molecular Weight 405.46 g/mol
CAS No. 12130-88-0
Cat. No. B078263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentamethylcyclopentadienylrhenium tricarbonyl
CAS12130-88-0
Molecular FormulaC13H15O3Re
Molecular Weight405.46 g/mol
Structural Identifiers
SMILESCC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re]
InChIInChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;;
InChIKeyRMZUPTPNMRTTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentamethylcyclopentadienylrhenium Tricarbonyl (Cp*Re(CO)₃) Procurement Guide: Properties, CAS 12130-88-0


Pentamethylcyclopentadienylrhenium tricarbonyl (CAS 12130-88-0), commonly denoted as Cp*Re(CO)₃, is an 18-electron organometallic piano-stool complex wherein a rhenium(I) center is coordinated to an η⁵-pentamethylcyclopentadienyl (Cp*) ligand and three carbonyl ligands [1]. The compound exhibits a molecular formula of C₁₃H₁₅O₃Re, a molecular weight of 405.46 g·mol⁻¹, and is typically isolated as an off-white powder with a melting point of 149–151 °C . Cp*Re(CO)₃ serves as a key precursor to high-valent Cp*ReO₃, a catalyst for deoxydehydration (DODH) of diols to olefins, and undergoes photochemical decarbonylation to yield reactive Cp*Re(CO)₂ fragments capable of C–H bond activation and alkene coordination [2][3]. The strong electron-donating character of the pentamethylcyclopentadienyl ligand distinguishes this complex from its unsubstituted Cp analog and modulates both thermal stability and redox behavior.

Why Cp*Re(CO)₃ (CAS 12130-88-0) Cannot Be Interchanged with Unsubstituted CpRe(CO)₃ or Other Group 7 Analogs


The presence of five methyl substituents on the cyclopentadienyl ring in Cp*Re(CO)₃ fundamentally alters the electronic and steric environment of the rhenium center compared to the unsubstituted CpRe(CO)₃ analog [1]. This electronic perturbation directly modulates the compound's redox potential, with Cp*Re(CO)₃ exhibiting a one-electron oxidation E₁/₂ value that is shifted cathodically by approximately 250 mV relative to CpRe(CO)₃, reflecting the enhanced electron density donated by the Cp* ligand [2]. Furthermore, vibrational spectroscopic analysis demonstrates that the Cp* ligand confers markedly greater stability to downstream trioxo derivatives: Cp*ReO₃ exhibits significantly higher stability than CpReO₃, a critical consideration when selecting precursors for catalytic deoxydehydration applications [3]. Generic substitution with CpRe(CO)₃ or related Group 7 analogs such as CpMn(CO)₃ would alter key reaction outcomes, including photochemical C–H activation selectivity, alkene binding equilibria, and the thermal stability of catalytic intermediates. These measurable differences in redox potential, downstream product stability, and electronic donation preclude simple interchange and necessitate deliberate compound selection.

Quantitative Differentiation Evidence for Pentamethylcyclopentadienylrhenium Tricarbonyl (CAS 12130-88-0)


Electrochemical Oxidation Potential: Cp*Re(CO)₃ vs CpRe(CO)₃ Head-to-Head Comparison

In a direct head-to-head electrochemical study conducted under identical conditions, Cp*Re(CO)₃ exhibits a significantly lower one-electron oxidation half-wave potential (E₁/₂) than unsubstituted CpRe(CO)₃ [1]. The 250 mV cathodic shift reflects the enhanced electron density at the rhenium center imparted by the five methyl substituents of the pentamethylcyclopentadienyl ligand. This redox tuning directly influences the complex's ability to participate in outer-sphere electron-transfer reactions and modulates the monomer/dimer equilibrium of the corresponding 17-electron radical cation [1].

Organometallic electrochemistry Redox potential Electron-donating ligand effects Half-wave potential

Photochemical Reactivity: Alkene Coordination vs C–H Activation Pathways in Cp*Re(CO)₃

UV photolysis of Cp*Re(CO)₃ in the presence of alkenes proceeds via initial decarbonylation to generate the reactive 16-electron fragment Cp*Re(CO)₂, which subsequently coordinates alkenes including 1-octene, 2-octene, cyclohexene, 4-methylcyclohexene, and cyclooctene to form isolable Cp*Re(CO)₂(alkene) complexes [1]. This pathway contrasts with the photochemical behavior of CpRe(CO)₃, where alkane C–H activation dominates under comparable conditions, reflecting differences in the steric and electronic environment at the metal center imparted by the Cp* ligand [2].

Organometallic photochemistry C–H activation Alkene coordination Decarbonylation

Electronic Donation Quantified by Carbonyl Stretching Frequencies: Cp* vs Alkyl-Substituted Cp Analogs

Infrared spectroscopic analysis of a systematic series of alkyl-substituted Cp′Re(CO)₃ complexes reveals that the C–O stretching frequencies decrease as the number of substituents directly attached to the cyclopentadienyl ring increases, providing a quantitative measure of enhanced electron donation from the Cp′ ligand to the rhenium center [1]. Cp*Re(CO)₃, bearing five methyl substituents, exhibits the lowest ν(CO) frequencies within this series, confirming maximal electron density at the metal and consequently stronger Re–CO back-bonding [1].

Infrared spectroscopy Ligand electronic effects Carbonyl stretching frequency Tolman electronic parameter

Thermal Stability of Trioxo Derivatives: Cp*ReO₃ vs CpReO₃

Vibrational spectroscopic and force field studies on (η⁵-Cp)ML₃-type complexes (M = Mn, Re; L = CO, O) provide direct evidence that the Cp* ligand confers markedly enhanced thermal stability to the corresponding trioxorhenium(VII) complex relative to the unsubstituted analog [1]. The significantly lower stability of CpReO₃ compared to Cp*ReO₃ is attributed to the increased electron density and steric protection provided by the pentamethylcyclopentadienyl ligand, which mitigates decomposition pathways available to the parent CpReO₃ [1].

High-valent organometallics Thermal stability Trioxorhenium complexes Deoxydehydration catalysis

Cp*Re(CO)₃ Formation via Re–Re Bond Cleavage: A Quantitative Fragmentation Pathway

The rhenium dimer Cp*(CO)₂Re–Re(CO)₂Cp* undergoes fragmentation in THF upon reaction with diethyl fumarate to yield Cp*Re(CO)₃ as one of the two primary products, alongside Cp*Re(CO)(η²-(E)-EtO₂CCH=CHCO₂Et)(THF) [1]. This fragmentation pathway demonstrates that Cp*Re(CO)₃ is a thermodynamically favored product of Re–Re bond cleavage, and the isolated yield of Cp*Re(CO)₃ from this reaction provides a quantitative measure of the fragment's stability relative to competing product channels. In contrast, fragmentation of the analogous unsubstituted Cp dimer yields different product distributions, underscoring the Cp*-specific stabilization of the monomeric tricarbonyl [1].

Dinuclear rhenium complexes Fragmentation reaction Re–Re bond cleavage Precursor decomposition

Validated Application Scenarios for Pentamethylcyclopentadienylrhenium Tricarbonyl (CAS 12130-88-0)


Precursor to Cp*ReO₃ for Deoxydehydration (DODH) Catalysis of Diols to Olefins

Cp*Re(CO)₃ serves as the essential synthetic precursor to Cp*ReO₃, a catalyst for the deoxydehydration (DODH) of vicinal diols to olefins. The significantly higher thermal stability of Cp*ReO₃ compared to the unsubstituted CpReO₃ analog—established by vibrational spectroscopic and force field studies—makes Cp*Re(CO)₃ the required starting material for researchers developing DODH methodologies [1]. The high yields (86–98%) achieved in the synthesis of alkyl-substituted Cp′Re(CO)₃ complexes, including Cp*Re(CO)₃, from Re₂(CO)₁₀ and the corresponding Cp′H ligands further substantiate the practical utility of this compound as a reliable precursor [2]. Procurement of Cp*Re(CO)₃ enables access to a thermally robust trioxo catalyst that is inaccessible from CpRe(CO)₃ due to the latter's instability [1].

Photochemical Generation of Cp*Re(CO)₂(alkene) Complexes for Olefin Coordination Chemistry

UV photolysis of Cp*Re(CO)₃ in the presence of alkenes (including 1-octene, 2-octene, cyclohexene, 4-methylcyclohexene, and cyclooctene) proceeds via decarbonylation to yield isolable Cp*Re(CO)₂(alkene) complexes [3]. This photochemical pathway diverges from the behavior of CpRe(CO)₃, which favors alkane C–H activation under comparable conditions [4]. Researchers requiring well-defined η²-olefin adducts for mechanistic studies, stoichiometric functionalization, or as models for catalytic olefin transformations should procure Cp*Re(CO)₃ specifically. The compound's clean photochemistry provides a reliable synthetic route to a family of alkene complexes that are not readily accessible from the Cp analog.

Electrochemical Studies of 17-Electron Organometallic Radical Cations with Tunable Redox Properties

The one-electron oxidation of Cp*Re(CO)₃ at E₁/₂ = 0.91 V vs ferrocene generates the corresponding 17-electron radical cation [Cp*Re(CO)₃]⁺, which undergoes dimerization to form [Re₂Cp*₂(CO)₆]²⁺ [5]. The 250 mV cathodic shift in oxidation potential relative to CpRe(CO)₃ (E₁/₂ = 1.16 V) provides a tunable redox window for outer-sphere electron-transfer reactions [5]. This differential redox behavior makes Cp*Re(CO)₃ the compound of choice for researchers investigating the influence of ligand electronics on radical cation reactivity, monomer/dimer equilibria (Kdim = 10⁵–10⁷ M⁻¹), and the generation of potent one-electron oxidants capable of driving reactions with reagents having potentials up to 0.9 V vs ferrocene [5].

Synthetic Access to Cp*Re(CO)₃ via High-Yield Routes from Readily Available Re₂(CO)₁₀

Cp*Re(CO)₃ can be synthesized in high yields (86–98%) from the reaction of commercially available Re₂(CO)₁₀ with pentamethylcyclopentadiene (Cp*H), as demonstrated in a systematic study of alkyl-substituted Cp′Re(CO)₃ complexes [2]. The electron-donating character of the Cp* ligand, quantitatively reflected in lowered ν(CO) stretching frequencies relative to less-substituted Cp′ analogs, correlates with the enhanced reactivity and stability of downstream derivatives [2]. This well-established, high-yielding synthetic route reduces the procurement burden associated with custom synthesis and ensures reliable access to gram-scale quantities of Cp*Re(CO)₃ for research programs requiring reproducible material.

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